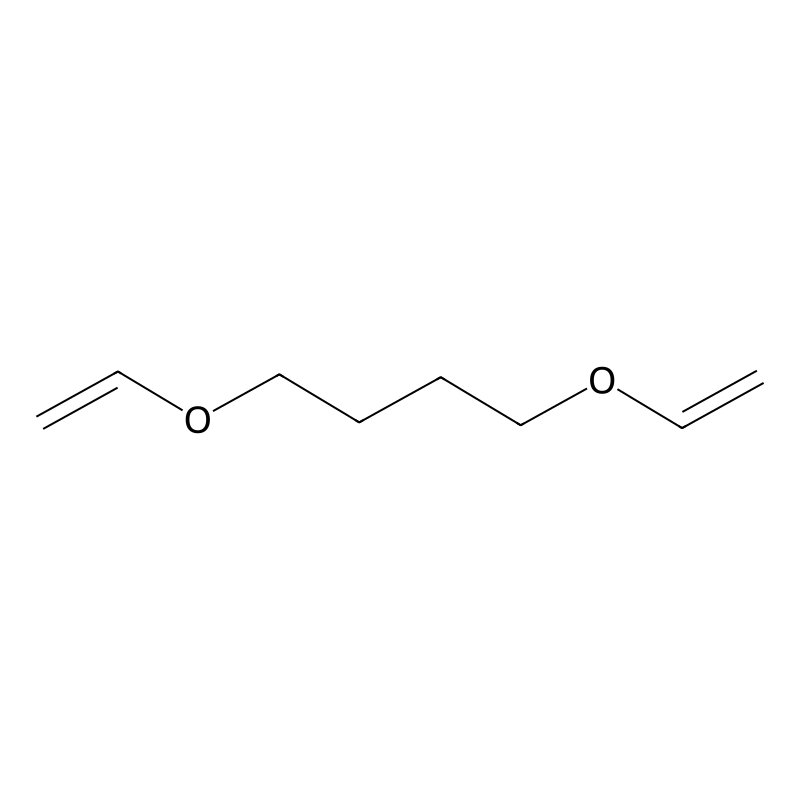1,4-Bis(vinyloxy)-butane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Polymer Synthesis
Summary: Compounds with vinyl ether groups, like 1,4-Bis(vinyloxy)-butane, are often used in the synthesis of polymers.
Methods: The compound can be used as a monomer in a polymerization reaction.
Material Science
Light-Emitting Diodes
Summary: Similar compounds have been used in the production of light-emitting diodes (LEDs).
Results: The resulting LEDs can have improved efficiency or altered emission properties.
Solar Cells
Summary: Similar compounds have been used in the production of organic solar cells.
Results: The resulting solar cells can have improved efficiency or altered absorption properties.
Sensors
Summary: Similar compounds have been used in the production of sensors.
Results: The resulting sensors can have improved sensitivity or selectivity.
Bioimaging
UV Curable Monomers for Imprint Lithography
Summary: UV curable monomers, which could include 1,4-Bis(vinyloxy)-butane, are used in imprint lithography.
Methods: The compound can be used as a monomer in a UV curing system.
Results: The resulting resins show excellent physical and/or thermal properties.
Conductive Polymers
Organic Field-Effect Transistors
Supercapacitors
Actuators
Summary: Similar compounds have been used in the production of actuators.
Results: The resulting actuators can have improved performance or altered mechanical properties.
Adhesives
1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 142.1956 g/mol. The compound features two vinyloxy groups attached to a butane backbone, which contributes to its unique chemical properties. It is characterized by its IUPAC name, 1,4-bis(ethenoxy)butane, and is recognized by its CAS registry number 3891-33-6. The structure of this compound allows for various
Currently, there is no scientific research readily available on the specific mechanism of action of 1,4-bis(ethenyloxy)butane in any biological systems.
- Polymerization: The compound can undergo free radical polymerization, leading to the formation of crosslinked polymers. This property is particularly useful in creating hydrogels and other materials with specific mechanical properties.
- Hydrogenation: It can react with hydrogen under appropriate conditions to yield saturated compounds. The enthalpy of hydrogenation for this compound is reported to be approximately -222.0 kJ/mol .
- Esterification: The vinyloxy groups can react with acids to form esters, which can be utilized in various applications including coatings and adhesives.
Several methods have been developed for synthesizing 1,4-bis(vinyloxy)-butane:
- Direct Etherification: One common method involves the reaction of 1,4-butanediol with vinyl bromide or vinyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs under reflux conditions.
- Vinylation of Alcohols: Another approach includes the vinylation of alcohols using vinyl sulfonate or vinyl phosphonate reagents.
- Radical Polymerization: In some cases, radical polymerization techniques can be employed to create this compound from simpler precursors.
These methods allow for the efficient production of 1,4-bis(vinyloxy)-butane for research and industrial applications .
These applications highlight its versatility in both industrial and biomedical contexts .
Interaction studies involving 1,4-bis(vinyloxy)-butane focus on its reactivity with other compounds and its behavior in biological systems. Research indicates that it may interact with various nucleophiles due to the electrophilic nature of the vinyloxy groups. Additionally, studies on its polymeric forms suggest that it can form stable complexes with certain metal ions or organic molecules, which could be beneficial for targeted drug delivery systems .
Several compounds share structural similarities with 1,4-bis(vinyloxy)-butane. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Key Features |
|---|---|---|
| 1,4-Butanediol | C4H10O2 | A simple diol used in plastics; lacks vinyloxy groups |
| Divinyl ether | C6H10O | Similar structure but shorter chain; primarily used as a solvent |
| Ethylene glycol dimethacrylate | C10H14O4 | Used in dental materials; contains methacrylate instead |
| Polyethylene glycol diacrylate | C10H18O4 | Used in hydrogels; differs by having acrylate groups |
The unique feature of 1,4-bis(vinyloxy)-butane lies in its dual vinyloxy functionality on a butane backbone, allowing for specific crosslinking capabilities not found in simpler diols or ethers .
XLogP3
UNII
GHS Hazard Statements
H226 (68.85%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (31.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (31.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (68.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Environmental Hazard








